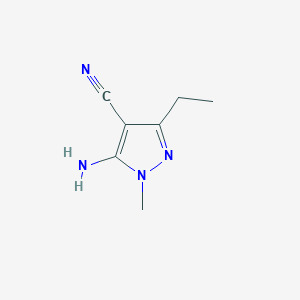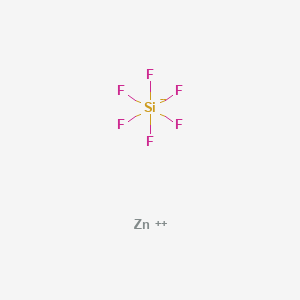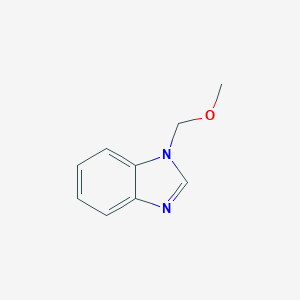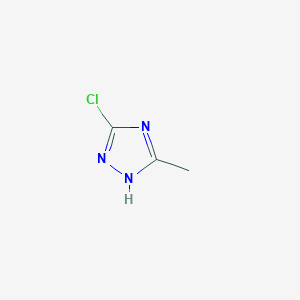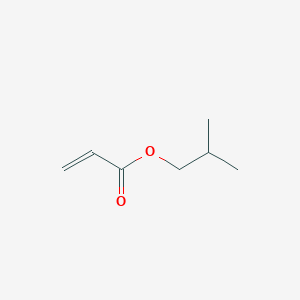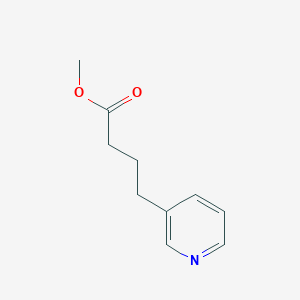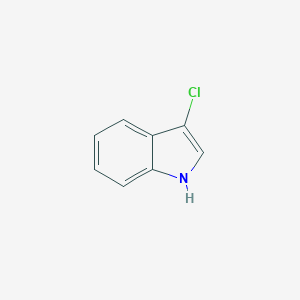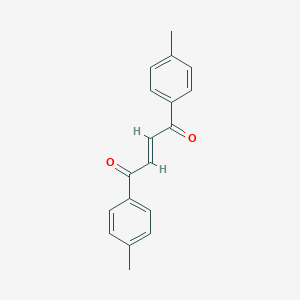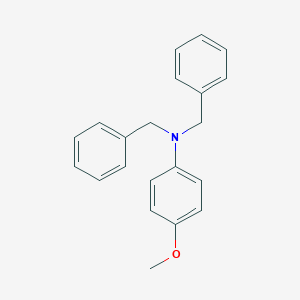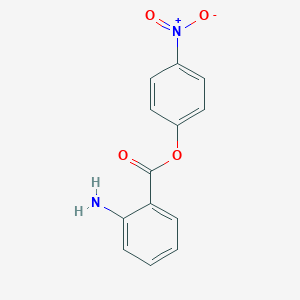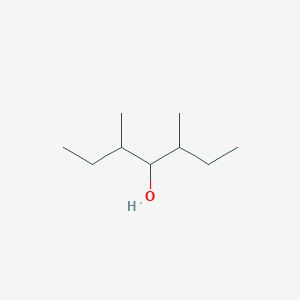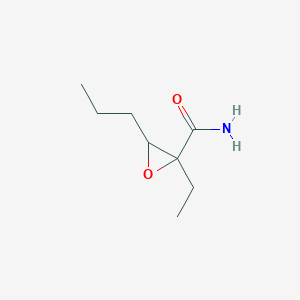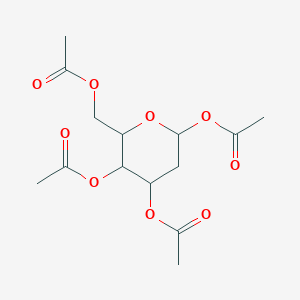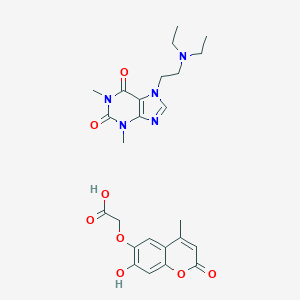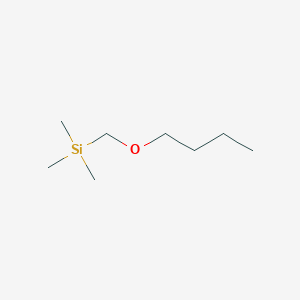
Silane, (butoxymethyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (butoxymethyl)trimethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is also known as BMTMS and is widely used in the field of organic chemistry.
Mécanisme D'action
Silane, (butoxymethyl)trimethyl- acts as a coupling agent between two surfaces by forming a covalent bond with both surfaces. This helps to improve the adhesion between the surfaces and also provides a protective coating. The compound also acts as a cross-linking agent, which helps to improve the mechanical properties of the resulting material.
Effets Biochimiques Et Physiologiques
Silane, (butoxymethyl)trimethyl- has no known biochemical or physiological effects. It is considered to be non-toxic and non-hazardous.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Silane, (butoxymethyl)trimethyl- in lab experiments is its ability to improve the adhesion between two surfaces. This makes it a useful compound in the production of composites, adhesives, and coatings. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to handle.
Orientations Futures
There are several future directions for the use of Silane, (butoxymethyl)trimethyl- in scientific research. One area of interest is the development of new coupling agents that can be used in the production of high-performance materials. Another area of interest is the use of this compound in the synthesis of new dendrimers for drug delivery and other applications. Additionally, there is a growing interest in the use of this compound in the field of nanotechnology, where it can be used to improve the properties of nanomaterials.
Méthodes De Synthèse
Silane, (butoxymethyl)trimethyl- can be synthesized by reacting trimethylchlorosilane with butanol in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in high purity.
Applications De Recherche Scientifique
Silane, (butoxymethyl)trimethyl- is used in various scientific research applications such as surface modification, polymer synthesis, and nanotechnology. It is widely used as a coupling agent in the production of composites, adhesives, and coatings. It is also used in the synthesis of dendrimers, which are highly branched macromolecules used in drug delivery and other applications.
Propriétés
Numéro CAS |
18246-52-1 |
|---|---|
Nom du produit |
Silane, (butoxymethyl)trimethyl- |
Formule moléculaire |
C8H20OSi |
Poids moléculaire |
160.33 g/mol |
Nom IUPAC |
butoxymethyl(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-9-8-10(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
LHBBBFDSXZFDTA-UHFFFAOYSA-N |
SMILES |
CCCCOC[Si](C)(C)C |
SMILES canonique |
CCCCOC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



